molecular formula C10H14ClN3O2 B1405879 Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate CAS No. 1187222-00-9

Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate

Cat. No.: B1405879
CAS No.: 1187222-00-9
M. Wt: 243.69 g/mol
InChI Key: UOLVHJGYSHBODW-UHFFFAOYSA-N
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Description

Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C10H14ClN3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce waste and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide solutions can be employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activity against certain diseases or conditions, making it a valuable target for drug discovery .

Industry: The compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and coatings with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with these targets, leading to its observed effects .

Comparison with Similar Compounds

  • Tert-butyl ((6-methoxypyrazin-2-yl)methyl)carbamate
  • Tert-butyl ((6-bromopyrazin-2-yl)methyl)carbamate
  • Tert-butyl ((6-fluoropyrazin-2-yl)methyl)carbamate

Comparison: Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate is unique due to the presence of the chlorine atom on the pyrazine ring. This chlorine atom can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs with different substituents (e.g., methoxy, bromo, fluoro), the chlorine-substituted compound may exhibit different chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The mechanism of action for this compound primarily involves its interaction with specific biological targets. The carbamate group allows for the formation of covalent bonds with nucleophilic residues in proteins, leading to modulation of enzymatic activity. The chloropyrazine moiety enhances binding affinity through π-π interactions with aromatic residues in proteins, which can result in either inhibition or activation of enzymatic functions.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It has been studied for its ability to inhibit various phosphatases, including SHP2, which is implicated in several cancers such as melanoma and neuroblastoma. Inhibiting SHP2 may lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Potential

Preclinical studies have demonstrated that derivatives of this compound can induce cytotoxic effects in cancer cell lines. For instance, compounds with similar structures have shown enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin . The structural features of the compound are believed to contribute significantly to its anticancer activity by enhancing interaction with target proteins involved in tumor growth and metastasis.

Case Studies

  • SHP2 Inhibition : A study reported that this compound derivatives effectively inhibited SHP2 activity, leading to decreased viability in cancer cell lines .
  • Cytotoxicity Assessment : In vitro assays revealed that certain derivatives exhibited better cytotoxic profiles against hypopharyngeal tumor cells than existing treatments, suggesting potential for development as novel anticancer agents .

Research Findings Summary

Study Findings Implications
Demonstrated enzyme inhibition via covalent bondingPotential for drug development targeting specific enzymes
Enhanced cytotoxicity in cancer cell lines compared to standard treatmentsSuggests effectiveness as an anticancer agent
Inhibition of SHP2 leads to reduced tumor cell viabilityIndicates therapeutic potential in oncology

Properties

IUPAC Name

tert-butyl N-[(6-chloropyrazin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)13-5-7-4-12-6-8(11)14-7/h4,6H,5H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLVHJGYSHBODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-butyl methylcarbamate (prepared following a method substantially similar to the one described in JACS, 2003, 125, 7307-7312)(10.52 g, 80.21 mmol, 1.05 eq.) was dissolved in dry THF (120 mL) and cooled in an ice-bath. NaH (3.51 g, 87.84 mmol, 60%, 1.15 eq.) was added portionwise and the resultant suspension was stirred at RT for 1 hour. The suspension was cooled in an ice-bath and 2,6-dicloropyrazine (11.38 g, 76.39 mmol, 1 eq.) was added portionwise. The reaction mixture was stirred at RT overnight.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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